molecular formula C7H13Cl2N3 B2473073 2-(Hydrazinylmethyl)-6-methylpyridine dihydrochloride CAS No. 1989672-56-1

2-(Hydrazinylmethyl)-6-methylpyridine dihydrochloride

Cat. No.: B2473073
CAS No.: 1989672-56-1
M. Wt: 210.1
InChI Key: SEBMFAZISMCZGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Hydrazinylmethyl)-6-methylpyridine dihydrochloride is a chemical compound that belongs to the class of hydrazine derivatives. It is characterized by the presence of a hydrazinylmethyl group attached to a 6-methylpyridine ring, and it is commonly used in various chemical and biological research applications. This compound is known for its reactivity and versatility in synthetic chemistry, making it a valuable intermediate in the preparation of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Hydrazinylmethyl)-6-methylpyridine dihydrochloride typically involves the reaction of 6-methylpyridine-2-carbaldehyde with hydrazine hydrate in the presence of an acid catalyst. The reaction proceeds through the formation of a hydrazone intermediate, which is subsequently reduced to yield the desired hydrazinylmethyl derivative. The reaction conditions often include refluxing the reactants in a suitable solvent such as ethanol or methanol, followed by purification through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations ensures high yield and purity of the final product. Industrial methods may also incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to achieve the desired quality standards.

Chemical Reactions Analysis

Types of Reactions

2-(Hydrazinylmethyl)-6-methylpyridine dihydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: It can be reduced to yield hydrazine derivatives with different substitution patterns.

    Substitution: The hydrazinylmethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted pyridine derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids, typically used under mild conditions.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed, often in anhydrous solvents.

    Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides, with reaction conditions tailored to the specific substituents being introduced.

Major Products

The major products formed from these reactions include pyridine N-oxides, substituted hydrazine derivatives, and various functionalized pyridine compounds. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.

Scientific Research Applications

2-(Hydrazinylmethyl)-6-methylpyridine dihydrochloride has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules, including heterocyclic compounds and coordination complexes.

    Biology: The compound is employed in the study of enzyme mechanisms and as a probe for investigating biological pathways involving hydrazine derivatives.

    Medicine: It serves as an intermediate in the development of potential therapeutic agents, particularly those targeting cancer and infectious diseases.

    Industry: The compound is utilized in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 2-(Hydrazinylmethyl)-6-methylpyridine dihydrochloride involves its ability to interact with various molecular targets through its hydrazinylmethyl group. This group can form covalent bonds with electrophilic centers in target molecules, leading to the inhibition or modification of enzyme activity. The compound may also participate in redox reactions, influencing cellular redox balance and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Hydrazinylmethyl)pyridine
  • 6-Methylpyridine-2-carbaldehyde
  • Hydrazine hydrate

Uniqueness

2-(Hydrazinylmethyl)-6-methylpyridine dihydrochloride is unique due to its specific substitution pattern, which imparts distinct reactivity and selectivity in chemical reactions. Compared to similar compounds, it offers a balance of stability and reactivity, making it a versatile intermediate in synthetic chemistry. Its ability to undergo a wide range of chemical transformations and its applications in diverse research fields highlight its importance in both academic and industrial settings.

Properties

IUPAC Name

(6-methylpyridin-2-yl)methylhydrazine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3.2ClH/c1-6-3-2-4-7(10-6)5-9-8;;/h2-4,9H,5,8H2,1H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEBMFAZISMCZGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)CNN.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.